Gallium monochloride
Description
Structure
2D Structure
Properties
Molecular Formula |
Cl3Ga |
|---|---|
Molecular Weight |
176.08 g/mol |
IUPAC Name |
gallium;trichloride |
InChI |
InChI=1S/3ClH.Ga/h3*1H;/q;;;+3/p-3 |
InChI Key |
UPWPDUACHOATKO-UHFFFAOYSA-K |
SMILES |
[Cl-].[Cl-].[Cl-].[Ga+3] |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Ga+3] |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of Gallium Monochloride
High-Temperature Gas-Phase Synthesis
The generation of gaseous gallium monochloride is predominantly accomplished at elevated temperatures, where the thermodynamics favor the stability of the Ga(I) oxidation state over the metallic or Ga(III) states in specific chemical environments. These methods are foundational to widely-used epitaxial growth techniques.
A primary and extensively utilized method for producing this compound involves the direct reaction of molten metallic gallium with a gaseous halogen source, such as hydrogen chloride (HCl) or chlorine (Cl₂). epo.orgucdavis.edu This reaction is a cornerstone of the HVPE process for growing GaN, where GaCl is formed and then transported to react with ammonia (B1221849). epo.orgwikipedia.orgresearchgate.net The fundamental reaction with HCl proceeds as follows:
Ga(l) + HCl(g) → GaCl(g) + ½ H₂(g) Current time information in Bangalore, IN.
Similarly, chlorine gas can be used, often as the first step in a two-stage process designed to ultimately produce GaCl₃. numberanalytics.comrsc.org In this initial stage, chlorine gas reacts with gallium metal to form GaCl. ucdavis.edunumberanalytics.com
The temperature of the reaction zone is a critical parameter that dictates the primary gallium chloride species produced. There is a distinct temperature threshold above which the formation of GaCl is favored over GaCl₃.
Research indicates that this compound is the main product of the reaction between gallium and hydrogen chloride at temperatures of 500°C and higher. Below this temperature, the equilibrium shifts to favor the formation of gallium trichloride (B1173362). Various HVPE processes operate in temperature ranges from 600°C to over 900°C to ensure efficient GaCl generation. researchgate.netuwo.canih.gov Thermodynamic analysis and experimental observations confirm that GaCl becomes the predominant species at temperatures above approximately 450-500°C. arxiv.org At extremely high temperatures, above 1100 K (827°C), GaCl becomes even more predominant. researchgate.net
| Temperature Range (°C) | Halogen Source | Primary Product | Context/Method | Source |
|---|---|---|---|---|
| > 500 | HCl | GaCl | General Reaction Condition | |
| > 600 | HCl | GaCl | HVPE Process | uwo.ca |
| 647 - 957 | Cl₂ | GaCl | Molecular Beam Cell | ucdavis.edu |
| 800 - 900 | HCl | GaCl | HVPE for GaN Growth | researchgate.net |
| 850 | HCl | GaCl | HVPE for GaN Nanowires | nih.gov |
| > 800 | Cl₂ or HCl | GaCl | First step in GaCl₃ generator | numberanalytics.com |
The relative ratio of the reactants (gallium and the halogen source) significantly influences the product distribution. An excess of the chlorine source (Cl₂ or HCl) tends to promote the formation of gallium trichloride (GaCl₃), as the initially formed GaCl can react further. ucdavis.edu To selectively produce GaCl, it is crucial to control the flow of the halogen gas. Studies using a molecular beam cell demonstrated that an excess supply of Cl₂ resulted in the formation of GaCl₃ as a by-product, whereas an optimized, limited Cl₂ flow rate yielded pure GaCl. ucdavis.edu Similarly, research on the chlorination of GaAs showed that low chlorine flows at high temperatures favor the formation of GaCl. capes.gov.br
The use of an inert carrier or dilution gas, such as nitrogen (N₂) or hydrogen (H₂), is standard practice in these synthetic systems. nih.govarxiv.org The inert gas serves multiple purposes: it acts as a transport medium to carry the reactants to the reaction zone and the GaCl product downstream, and it allows for control over the partial pressures of the reactive species, which in turn affects reaction kinetics and equilibrium. nih.govarxiv.org
An alternative pathway to generate this compound involves the thermal decomposition of more complex gallium-containing precursors. This method is particularly relevant in Metal-Organic Vapor Phase Epitaxy (MOVPE), where it offers a route to GaCl that can circumvent the direct use of corrosive HCl gas at high temperatures within the primary reactor chamber.
The generation of GaCl from the simple thermal decomposition of non-halogenated organometallic precursors, such as triethylgallium (B73383) (TEG) or trimethylgallium (B75665) (TMG), is not a widely reported direct pathway. These compounds typically decompose to form metallic gallium or, in the presence of a group V source, the corresponding III-V semiconductor. However, GaCl can be formed when an organometallic precursor is involved in a reaction with a chlorine source. For instance, a theoretical study of the MOVPE growth of Gallium Arsenide (GaAs) indicated that the interaction between triethylgallium and hydrogen chloride leads to the formation of a stable GaCl molecule in the gas phase.
A more direct decomposition route utilizes organometallic chloride precursors. Current time information in Bangalore, IN. These compounds contain both gallium-carbon and gallium-chlorine bonds. Upon heating, they can be engineered to decompose and eliminate hydrocarbon fragments, leaving behind the desired inorganic GaCl species.
A key example is the thermal decomposition of diethylgallium chloride ((C₂H₅)₂GaCl or DEGaCl). This precursor has been successfully used in MOVPE for the selective area growth of GaAs. The decomposition of DEGaCl near the hot growth front produces GaCl, which then participates in the film growth. This approach combines the benefits of organometallic precursors, such as high purity and vapor pressure, with the advantages of a chloride-based growth chemistry, which can lead to high-quality material.
| Precursor | Decomposition Product | Process | Key Finding | Source |
|---|---|---|---|---|
| Diethylgallium chloride ((C₂H₅)₂GaCl) | GaCl | MOVPE / ALE | Decomposes near the growth front to produce GaCl for high-quality GaAs and GaN growth. | |
| Organometallic Chloride Precursors (General) | GaCl | HVPE / MOVPE | Can be converted to GaCl in the hot zone of a reactor via decomposition. | Current time information in Bangalore, IN. |
Thermal Decomposition Routes
Disproportionation Reactions as Formation Pathways
One of the notable routes to generate this compound is through the disproportionation of higher gallium chlorides. This process involves the breakdown of a gallium compound in a higher oxidation state into species with both lower and higher oxidation states.
Gallium(III) Chloride Disproportionation to this compound and Molecular Chlorine
Gallium(III) chloride (GaCl₃), a common precursor, can undergo disproportionation to yield this compound and molecular chlorine (Cl₂). This reaction is represented by the equilibrium: GaCl₃ ⇌ GaCl + Cl₂. mdpi.com
The disproportionation of gallium(III) chloride is highly dependent on temperature and pressure. mdpi.com The formation of this compound becomes a significant pathway at elevated temperatures, particularly above 1100 K. mdpi.comresearchgate.net At these high temperatures, the equilibrium shifts towards the products, favoring the generation of GaCl. mdpi.com
Conversely, pressure also plays a crucial role. At lower pressures, the disproportionation of GaCl₃ monomers is more pronounced. mdpi.comresearchgate.net First-principles molecular dynamics simulations have shown that a partial disproportionation of GaCl₃ monomers occurs above the critical temperature and at lower relative pressures (P/Pc = 2.1), as indicated by the appearance of Ga-Ga and Cl-Cl nearest neighbors. mdpi.comresearchgate.net The monomeric fraction of GaCl₃, a prerequisite for disproportionation, increases as pressure decreases. mdpi.com
Table 1: Temperature and Pressure Effects on GaCl₃ Disproportionation
| Parameter | Condition | Effect on GaCl Formation | Citation |
| Temperature | Above 1100 K | Becomes predominant | mdpi.comresearchgate.net |
| Pressure | Lower pressure | Favors disproportionation of GaCl₃ monomers | mdpi.comresearchgate.net |
| Pressure | High pressure | Decreases the monomeric fraction of GaCl₃, thus hindering disproportionation | mdpi.com |
During the disproportionation process and subsequent interactions, various intermediate species are formed. These intermediates are characterized by the presence of both gallium-gallium (Ga-Ga) homopolar bonds and gallium-chlorine (Ga-Cl) heteropolar bonds. mdpi.com
First-principles simulations reveal that this compound can exist in a transient state, forming species with GaCl₃ monomers or corner-sharing Ga₂Cl₆ dimers. mdpi.com This interaction leads to the formation of Ga-Ga homopolar bonds. mdpi.com The geometry of these transient units is often tetrahedral, with Ga-Ga-Cl bond angles centered around 109°. mdpi.com The emergence of a distinct fraction of Ga-Ga bonds at approximately 2.45 Å and Cl-Cl homopolar bonds at 2.01 Å at 800 K provides evidence for this partial disproportionation. mdpi.com
Generation via Surface Reactions
This compound can also be generated through reactions occurring on the surfaces of materials, a process that is particularly relevant in the fabrication of semiconductor devices.
Etching of Adsorbed Gallium from III-V Semiconductor Surfaces
A key method for generating GaCl involves the etching of gallium from the surfaces of III-V semiconductors, such as gallium arsenide (GaAs). ucla.edudtic.mil This process is integral to techniques like metal-organic chemical vapor deposition (MOCVD). ucla.edu
Chlorinated hydrocarbons, such as carbon tetrachloride (CCl₄), are effective etchants in this process. ucla.eduucla.edu When CCl₄ is introduced to a GaAs surface, it decomposes, and the resulting chlorine atoms react with adsorbed gallium. ucla.edudtic.mil This reaction leads to the formation of volatile this compound, which then desorbs from the surface. ucla.edudtic.mil
Mechanism of Chlorine Ligand Transfer and Gallium Desorption
The formation of this compound (GaCl) via chlorine ligand transfer and subsequent desorption is a critical mechanism observed in various high-temperature processes, including chemical vapor deposition (CVD), atomic layer deposition (ALD), and surface etching. mocvd-precursor-encyclopedia.dedtic.mil This mechanism involves the transfer of chlorine atoms from a source molecule to surface-adsorbed gallium atoms, leading to the creation and eventual release of volatile GaCl species.
Detailed studies, particularly in the context of organometallic vapor-phase epitaxy (OMVPE), have elucidated this pathway. Research on the interaction of carbon tetrachloride (CCl₄) with gallium arsenide (GaAs) surfaces provides a clear model for this process. dtic.mil In this system, CCl₄ acts as the chlorine source. The sequence of events is as follows:
Adsorption and Decomposition: The process begins with the adsorption of the chlorine-containing species (e.g., CCl₄) onto gallium sites on the substrate surface. dtic.mil
Chlorine Ligand Transfer: Following adsorption, the source molecule decomposes. Its chlorine ligands are transferred to other nearby gallium atoms on the surface. dtic.mil This transfer creates Ga-Cl bonds on the surface.
This compound Desorption: The newly formed this compound species desorbs from the surface. This step is thermally driven and occurs at elevated temperatures. For instance, after adsorbing CCl₄ on a GaAs (001) surface, annealing the sample to 450 °C causes the desorption of GaCl. dtic.mil This desorption can result in the formation of etch pits on the substrate surface, indicating the removal of gallium from the lattice. dtic.mil
The stability of the adsorbed Ga-Cl bond and the energy required for desorption are key parameters in this mechanism. Temperature programmed desorption (TPD) studies in GaCl-based atomic layer epitaxy have provided quantitative data on these aspects. mocvd-precursor-encyclopedia.de
| Surface Type | Adsorption Energy (kcal/mol) | Reference |
|---|---|---|
| Ga-terminated | 32 | mocvd-precursor-encyclopedia.de |
| As-terminated | 38 | mocvd-precursor-encyclopedia.de |
The data indicates a strong bond between the adsorbed GaCl and the surface. In the absence of hydrogen, this Ga-Cl bond is very stable. mocvd-precursor-encyclopedia.de However, in a hydrogen-rich environment, adsorbed GaCl molecules can react with hydrogen, leading to the release of chlorine from the surface in the form of hydrogen chloride (HCl). mocvd-precursor-encyclopedia.de This highlights the influence of the ambient gaseous environment on the specific pathway of chlorine removal.
The desorption of gallium as this compound is not limited to semiconductor processing. It is also a dominant reaction at high temperatures when metallic gallium is exposed to chlorine-containing gases like hydrogen chloride (HCl) or chlorine (Cl₂). crystal-growth.netresearchgate.net Above approximately 600°C, GaCl is the primary product of the reaction between HCl gas and molten gallium. researchgate.net This volatile GaCl can then be transported to a different zone in a reactor. However, GaCl is unstable at lower temperatures and will decompose, re-condensing as metallic gallium if the temperature drops below the chlorination temperature. researchgate.net
Further research into the anodic dissolution of gallium in molten alkali metal chlorides also demonstrates the formation of monovalent gallium ions (Ga⁺), the constituent ion of GaCl, alongside trivalent ions (Ga³⁺). chimicatechnoacta.ru The formation of this compound was found to be favored by increasing temperatures, which aligns with the observation that GaCl is the dominant species in high-temperature gas-phase reactions. crystal-growth.netchimicatechnoacta.ru
| Process | Chlorine Source | Substrate/Reactant | Key Condition | Observation | Reference |
|---|---|---|---|---|---|
| OMVPE Etching | Carbon Tetrachloride (CCl₄) | GaAs (001) | Annealing at 450 °C | Desorption of GaCl, etch pit formation | dtic.mil |
| Hydride Vapor Phase Epitaxy (HVPE) | Hydrogen Chloride (HCl) | Molten Gallium | Temperature > 600 °C | Dominant formation of volatile GaCl | researchgate.net |
| Anodic Dissolution | Chloride Melt | Gallium Anode | Increasing Temperature | Favored formation of Ga⁺ (as in GaCl) | chimicatechnoacta.ru |
Electronic Structure and Chemical Bonding of Gallium Monochloride
Ab Initio Molecular-Orbital Calculations
Ab initio molecular-orbital (MO) calculations have been instrumental in characterizing the electronic states of gallium monochloride. aps.orgaps.org These first-principles computations provide a detailed picture of the ground, low-lying excited, and ionized states of the molecule. aps.org The theoretical results for spectroscopic constants have shown good agreement with experimental data, validating the computational models used. aps.org Such calculations are crucial not only for understanding the isolated molecule but also for explaining its role in processes like the epitaxial crystal growth of gallium arsenide (GaAs), where GaCl is a key precursor molecule. aps.orgaps.org
Ground State Electronic Configurations
The ground state of the this compound molecule is designated as X ¹Σ⁺. aps.org Its electronic configuration arises from the combination of the valence electrons of the gallium and chlorine atoms. The ground state electron configuration for a neutral gallium atom is [Ar] 4s²3d¹⁰4p¹, and for chlorine, it is [Ne] 3s²3p⁵. ck12.orgquora.comwikipedia.org In the formation of the GaCl molecule, these valence orbitals interact to form molecular orbitals. The ground state is formally characterized by a sigma (σ) bond. aps.org
Low-Lying Excited States
Theoretical calculations have been performed on the low-lying excited states of GaCl, which are important for describing the formation of covalent bonds. aps.org For instance, the ³Π state is a known low-lying excited state. aps.org Experimental studies using resonance-enhanced multiphoton ionization (REMPI) spectroscopy have identified a multitude of previously unreported electronic states. aip.org These studies, conducted between 330 and 430 nm, revealed one, two, and three-photon resonances with excited states located between 29,500 and 80,000 cm⁻¹. aip.orgaip.org
Among the findings are 20 new Rydberg states which have been organized into five series. aip.orgaip.org High-level theoretical calculations have also investigated the first singlet excited state, C¹Π, determining it to be quasi-bound with a single vibrational level (v' = 0). researchgate.net
Table 1: Selected Excited States of this compound
| State | Energy Range (cm⁻¹) | Method of Observation/Calculation | Notes | Reference |
|---|---|---|---|---|
| a ³Π | Low-lying | Ab initio MO Calculation | Important for covalent bond formation | aps.org |
| C ¹Π | ~29,500 - 80,000 | High-Level Theoretical Calculation | Quasi-bound with one vibrational level (v'=0) | researchgate.net |
Ionized States (Positive and Negative)
Ab initio calculations have been extended to the ionized states of GaCl to understand processes like electron delocalization and to assign species detected in mass spectrometry experiments. aps.org Both positively and negatively ionized states have been computationally investigated. aps.org
The adiabatic ionization potential, which is the energy required to remove an electron from the molecule, has been precisely determined through experimental techniques. A least-squares fit of unperturbed Rydberg state origins yielded an adiabatic ionization potential of 80,540 ± 10 cm⁻¹ (approximately 10.07 eV). aip.orgaip.org Photoelectron spectroscopy has provided values of 9.91 eV and a vertical value of 10.07 eV. nist.gov Theoretical calculations using various methods, such as the G₀W₀@PBE approach, have produced vertical ionization potentials that are in general agreement with these experimental findings. west-code.org These calculations also predict the vertical electron affinity, which is the energy released when an electron is added to the neutral molecule. west-code.org
Table 2: Ionization Potential and Electron Affinity of this compound
| Property | Value (eV) | Method | Type | Reference |
|---|---|---|---|---|
| Adiabatic Ionization Potential | 10.07 (80,540 cm⁻¹) | REMPI Spectroscopy | Experimental | aip.org, aip.org |
| Ionization Energy | 9.91 | Photoelectron Spectroscopy | Experimental | nist.gov |
| Vertical Ionization Potential | 10.07 | Photoelectron Spectroscopy | Experimental | nist.gov |
| Vertical Ionization Potential | 9.74 | G₀W₀@PBE (FHI-aims) | Theoretical | west-code.org |
| Vertical Ionization Potential | 10.186 | G₀W₀@PBE (WEST) | Theoretical | west-code.org |
| Vertical Electron Affinity | 0.39 | G₀W₀@PBE (FHI-aims) | Theoretical | west-code.org |
Theoretical Investigations of Covalent Bond Formation
The bond between gallium and chlorine in this compound is covalent in nature. aps.orgaps.org In its ground state, the GaCl molecule is formally bound by a single σ-bond. aps.org Theoretical studies have provided significant insight into the mechanisms of this covalent bond formation, highlighting the roles of electron configuration mixing and the specific characteristics of the molecular orbitals involved.
Electronic Configuration Mixing in Bonding Interactions
The formation of the covalent bond in GaCl is understood to occur as a result of electronic-configuration mixing. aps.orgaps.org This concept is particularly important when considering the interaction of GaCl with other species, such as its adsorption on an arsenic surface during semiconductor fabrication. aps.org The mixing of the electronic configurations of GaCl with the surface atoms is crucial for an accurate description of the potential energy curve of the adsorption process. aps.org This indicates that the covalent bonding within the molecule itself is best described not by a single, static electronic configuration but by a dynamic mixing of configurations, which is essential for its chemical reactivity. aps.org
Orbital Characteristics and Molecular Orbital Diagrams
A closer look at the valence molecular orbitals (MOs) of GaCl provides a clearer picture of its covalent bond. The characteristics of these orbitals have been described through ab initio calculations. aps.org The key valence MOs include:
11σ MO : This molecular orbital describes the primary σ-bond between the gallium and chlorine atoms. It is, however, dominated by the contribution from the chlorine 3pσ atomic orbital. aps.org
5π MO : This occupied molecular orbital is essentially a non-bonding lone pair, primarily composed of the chlorine 3pπ atomic orbital. aps.org
The interaction between the Ga 4p and Cl 3p atomic orbitals leads to the formation of these molecular orbitals. A simplified molecular orbital diagram would show the combination of the valence atomic orbitals of Ga and Cl to form bonding (σ) and non-bonding (π) molecular orbitals where the valence electrons are distributed.
Table 3: Characteristics of Valence Molecular Orbitals in GaCl
| Molecular Orbital | Type | Primary Character | Role in Bonding | Reference |
|---|---|---|---|---|
| 11σ | Sigma (σ) | Cl 3pσ | Bonding | aps.org |
Comparative Theoretical Studies
Theoretical investigations into the electronic structure of this compound (GaCl) provide profound insights into its chemical bonding and spectroscopic behavior. Computational chemistry serves as a powerful tool to dissect the properties of this molecule, often in comparison with its lighter homologues or by considering complex physical phenomena that govern its electronic configuration. Such studies typically employ high-level ab initio methods, including multireference configuration interaction (MRCI) and complete active space self-consistent field (CASSCF), to accurately model the potential energy curves and spectroscopic constants of GaCl's various electronic states. researchgate.netresearchgate.net These theoretical calculations have proven to be in good agreement with experimental data for known states and have also predicted the existence of several new electronic states yet to be observed experimentally. researchgate.net
Isovalent Analogues (e.g., Aluminum Monochloride, AlCl)
A common approach in theoretical chemistry to understand the properties of a molecule is to compare it with its isovalent analogues. For this compound, a Group 13 monohalide, the most direct analogue for comparative studies is aluminum monochloride (AlCl). Both molecules share a similar valence electronic configuration, but the difference in the metallic atom (Gallium from Period 4 vs. Aluminum from Period 3) leads to predictable yet significant trends in their bonding and spectroscopic properties.
Theoretical studies have calculated the spectroscopic constants for both GaCl and AlCl, allowing for a direct comparison. auckland.ac.nz Key differences arise from the increased atomic size and nuclear charge of gallium compared to aluminum. One of the most fundamental properties, the equilibrium bond length (rₑ), is longer in GaCl than in AlCl. Theoretical calculations place the bond length of GaCl at approximately 2.202 Å, while that of AlCl is around 2.130 Å. auckland.ac.nz This difference is a direct consequence of gallium's larger atomic radius.
| Parameter | This compound (GaCl) | Aluminum Monochloride (AlCl) | Reference |
|---|---|---|---|
| Equilibrium Bond Length (rₑ) | 2.202 Å | 2.130 Å | auckland.ac.nz |
| Harmonic Frequency (ωₑ) | 367.5 cm⁻¹ | 480.5 cm⁻¹ | researchgate.net |
| Rotational Constant (Bₑ) | 0.178 cm⁻¹ | 0.244 cm⁻¹ | researchgate.net |
| Dissociation Energy (D₀) | 4.91 eV | 5.23 eV | researchgate.net |
Relativistic Effects on Electronic Structure
As one moves down the periodic table from aluminum to gallium, relativistic effects become increasingly important and cannot be neglected in accurate theoretical treatments. academie-sciences.fr For an element with an atomic number as high as gallium (Z=31), the inner-shell electrons travel at speeds that are a significant fraction of the speed of light. This leads to a relativistic increase in their mass, which in turn causes a contraction and energetic stabilization of the s and p atomic orbitals. academie-sciences.fr This is known as a direct relativistic effect. Conversely, the more diffuse d and f orbitals, which are more effectively screened from the nucleus by the contracted s and p orbitals, experience an energetic destabilization and spatial expansion—an indirect relativistic effect. academie-sciences.fr
In this compound, these effects have a tangible impact on the electronic structure and bonding. The relativistic stabilization of gallium's 4s and 4p orbitals influences how they interact with the 3p orbitals of chlorine to form molecular orbitals. Furthermore, a third relativistic phenomenon, spin-orbit coupling, becomes more pronounced. academie-sciences.fr This effect causes the splitting of electronic states that would otherwise be degenerate, and it scales approximately with Z². academie-sciences.fr
Theoretical studies on gallium-containing molecules, such as Gallium Arsenide (GaAs), have shown that relativistic effects can be "surprisingly large." aps.org In GaAs, these effects, combined with the relaxation of the shallow 3d core states of gallium, are responsible for a significant reduction of the electronic band gap. aps.org For GaCl, this implies that accurate calculations of potential energy curves and spectroscopic constants must incorporate relativity. researchgate.net Modern computational studies frequently use relativistic Hamiltonians or effective core potentials that account for these phenomena, leading to results that align closely with experimental findings. researchgate.netresearchgate.net
Reactivity and Reaction Mechanisms of Gallium Monochloride
Reactions with Main Group Elements and Compounds
Exchange Reactions with Other Metal Halides (e.g., InCl₃)
Cation-exchange reactions (CERs) are a method for creating new material heterostructures. Thermodynamic analyses have been conducted to determine the feasibility of such reactions between group-III oxides and metal chloride gases. aip.org The stability of the metal-oxygen bonds is a key factor, decreasing in the order Al–O > Ga–O > In–O. aip.org
This principle can be extended to predict the behavior of gallium monochloride in the presence of other metal halides. In a system involving a base crystal and a reactant gas, a reaction is thermodynamically favorable if the resulting solid-state compound has stronger chemical bonds than the initial crystal.
Thermodynamic Feasibility of Cation-Exchange Reactions at 1000 °C aip.org
| Base Crystal | Reactant Gas | Resulting Layer | Feasible? |
| Ga₂O₃ | AlCl / AlCl₃ | Al₂O₃ | Yes |
| Ga₂O₃ | InCl / InCl₃ | In₂O₃ | No |
| In₂O₃ | GaCl / GaCl₃ | Ga₂O₃ | Yes |
| Al₂O₃ | GaCl / GaCl₃ | Ga₂O₃ | No |
These data show that GaCl gas can react with an Indium Oxide (In₂O₃) substrate to form Gallium Oxide (Ga₂O₃), indicating a successful cation exchange. Conversely, GaCl is not expected to react with an Aluminum Oxide (Al₂O₃) substrate under these conditions. aip.org While direct studies of GaCl exchange with InCl₃ in a simple mixture are less common, these findings from gas-solid phase reactions demonstrate the principles of cation exchange driven by thermodynamic stability.
Organometallic Reactivity
This compound is a valuable, albeit transient, species in organogallium chemistry. Its reactivity is harnessed to form a variety of organic derivatives.
Role as a Reactive Intermediate in Organogallium Synthesis
This compound often serves as a reactive intermediate rather than a starting material. It can be formed in situ under specific reaction conditions. For example, in metal-organic vapor phase epitaxy (MOVPE), diethylgallium chloride can decompose at high temperatures (1,000–1,150°C) to yield this compound and ethylene. Similarly, it can be generated from the reaction of trimethylgallium (B75665) (GaMe₃) with HCl. mocvd-precursor-encyclopedia.de
During the organometallic vapor-phase epitaxy of GaAs, carbon tetrachloride (CCl₄) can react with adsorbed gallium on the surface to produce volatile GaCl, which illustrates its role in etching processes. dtic.milucla.edu The specific gallium chloride species produced (GaCl vs. GaCl₃) can depend on the reaction conditions. For instance, when CCl₄ etches a GaAs film directly, GaCl₃ is the product, but when it reacts with adsorbed gallium from a precursor like triethylgallium (B73383), GaCl is formed. dtic.mil This highlights the role of GaCl as a key intermediate in complex chemical vapor deposition systems.
Formation of Complexes with Organic Ligands
Gallium in its +1 oxidation state, as found in GaCl, can form complexes with various organic ligands, particularly arenes (aromatic hydrocarbons). wikipedia.org The formation of these complexes is a key feature of organogallium(I) chemistry. wikipedia.org
Arene Complexes : Gallium(I) can form pi-complexes with arene ligands. With bulky ligands like hexamethylbenzene, a half-sandwich structure is formed. wikipedia.org Less bulky ligands, such as mesitylene, allow for the attachment of two ligands to the gallium center, resulting in a bent sandwich structure. wikipedia.org With benzene (B151609), which is even less bulky, dimers can be formed. wikipedia.org An example is the complex [Ga(η⁶-C₆H₆)₂] [GaCl₄]·3C₆H₆, which contains a gallium(I) cation complexed with two benzene rings. wikipedia.org
While many organogallium compounds are synthesized from gallium(III) halides like GaCl₃, wikipedia.orgnih.gov the ability of the Ga(I) center to form these organometallic complexes is a distinct area of its reactivity.
Advanced Spectroscopic and Structural Characterization of Gallium Monochloride Systems
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for probing the bonding environment of gallium monochloride. Both Raman and Fourier Transform Infrared (FTIR) spectroscopy offer complementary information on the vibrational modes of the Ga-Cl bond and its interactions within different chemical systems.
Raman spectroscopy has been instrumental in characterizing species containing monovalent gallium in various phases. In studies of the gallium-chlorine system, Raman spectra have been successfully obtained for molten and solid "gallium dichloride," which is more accurately formulated as the mixed-valence compound Ga(I)[Ga(III)Cl₄] rsc.org. The spectra of these systems provide insight into the vibrational characteristics of the constituent ions.
In solutions of elemental gallium dissolved in molten Ga₂Cl₄, an additional Raman band is observed at 235 cm⁻¹, which is attributed to the tetrachlorogallate(III) anion, GaCl₄⁻ rsc.org. Further investigations into the structure of Ga[GaCl₄] dissolved in benzene (B151609) have helped to elucidate the nature of the Ga(I) species in solution. The results from these studies are consistent with the formation of an ion pair between Ga⁺ and GaCl₄⁻, which leads to a lowering of the symmetry of the GaCl₄⁻ anion from tetrahedral (Td) to C₂ᵥ or lower rsc.org.
A key study on benzene solutions of Ga[GaCl₄] and Ga[Ga₂Cl₇] provided detailed assignments of the vibrational spectra, which were based on a re-investigation of the liquid Ga–GaCl₃ system rsc.org. For the Ga[GaCl₄]–C₆H₆ system, the spectroscopic data indicate that while an ion pair is formed, the evidence for complex formation between the Ga⁺ cation and the benzene solvent is weak rsc.org.
| System | Raman Band (cm⁻¹) | Assignment | Reference |
| Gallium in molten Ga₂Cl₄ | 235 | GaCl₄⁻ anion | rsc.org |
| Ga[GaCl₄] in Benzene | - | Consistent with Ga⁺[GaCl₄]⁻ ion pair | rsc.org |
FTIR spectroscopy provides direct information about the fundamental vibrational frequency of the this compound molecule. In matrix isolation studies, where GaCl molecules are trapped in an inert gas matrix at low temperatures, a distinct absorption band is observed. For monomeric GaCl isolated in a solid argon matrix, the characteristic infrared absorption is found at approximately 343 cm⁻¹. This absorption is assigned to the fundamental stretching vibration of the Ga-Cl bond. The use of an inert matrix minimizes intermolecular interactions, allowing for the study of the molecule in a near-gaseous state.
Theoretical studies on gallium monohalides, including GaCl, have been conducted to calculate their vibrational and rotational energy levels. These calculations support the experimental spectroscopic data and provide a deeper understanding of the molecular constants for the ground electronic state (¹Σ⁺) of these diatomic molecules scispace.com.
| Species | Matrix | Vibrational Frequency (cm⁻¹) | Assignment |
| Monomeric GaCl | Solid Argon | 343 | Ga-Cl stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly effective method for investigating the local chemical environment of specific nuclei. For this compound systems, ⁷¹Ga NMR is used to directly probe the gallium nucleus, while ¹³C NMR is valuable for studying interactions with organic ligands.
Gallium has two NMR-active nuclei, ⁶⁹Ga and ⁷¹Ga. However, ⁷¹Ga is generally the nucleus of choice for NMR studies because it is more sensitive and typically yields narrower signals compared to ⁶⁹Ga huji.ac.il. Both nuclei are quadrupolar, which can lead to broad signals, particularly in environments of low symmetry huji.ac.il.
⁷¹Ga NMR spectroscopy has proven to be a definitive tool for identifying Ga(I) species in solution, as the chemical shift is highly sensitive to the oxidation state and coordination environment of the gallium atom. Studies on low-valent gallium triflate ("GaOTf") generated from the reaction of gallium metal and silver triflate (AgOTf) in arene solvents have successfully identified Ga(I)-arene complexes.
In a toluene solution, a relatively sharp peak at -692 ppm in the ⁷¹Ga NMR spectrum was observed, which is characteristic of a gallium(I) arene complex nih.gov. When the reaction was performed in the presence of the more π-basic hexamethylbenzene, the ⁷¹Ga NMR spectrum showed a single peak at -707 ppm nih.gov. These significant upfield shifts are indicative of monovalent gallium complexed by arene ligands.
Furthermore, ⁷¹Ga NMR has been used to study solutions of Ga[GaCl₄] and the extremely soluble Ga[Ga₂Cl₇] in benzene. These studies provide direct evidence of the gallium species present in these complex solutions and indicate complex formation between Ga(I) and benzene in the Ga[Ga₂Cl₇] system rsc.org.
| Gallium(I) Species | Solvent | ⁷¹Ga Chemical Shift (ppm) | Reference |
| [Ga(toluene)₂]⁺ (component of) | Toluene | -692 | nih.gov |
| [Ga(C₆H₅Me)(C₆Me₆)]⁺ (component of) | Toluene/Hexamethylbenzene | -707 | nih.gov |
| Ga(I) species in Ga[Ga₂Cl₇] solution | Benzene | (not specified) | rsc.org |
When this compound or its derivatives interact with organic ligands, ¹³C NMR spectroscopy can provide valuable information about changes in the electronic environment of the carbon atoms within the ligand. This is particularly useful for characterizing the nature and strength of the interaction between a Ga(I) center and a ligand such as an arene.
In the investigation of benzene solutions containing Ga[GaCl₄] and Ga[Ga₂Cl₇], ¹³C NMR spectroscopy was employed alongside ⁷¹Ga NMR and Raman spectroscopy rsc.org. For the Ga[Ga₂Cl₇] system, the ¹³C NMR results, in conjunction with data from the other techniques, clearly indicated the formation of a complex between the Ga(I) cation and the benzene solvent molecules rsc.org. Changes in the chemical shifts of the benzene carbon atoms upon complexation can reveal details about the π-coordination to the soft Ga(I) center.
While detailed ¹³C NMR data for specific GaCl-organic ligand complexes are sparse in the literature, the principles are well-established from studies of other gallium halides, such as GaCl₃. For instance, the interaction of GaCl₃ with arenes like mesitylene and benzene has been studied using ¹³C NMR, showing how complexation affects the chemical shifts of the aromatic carbons.
X-ray Spectroscopic Techniques
X-ray spectroscopic techniques, such as X-ray Absorption Spectroscopy (XAS), are powerful for determining the oxidation state and local coordination geometry of gallium atoms. XAS is element-specific and can be applied to crystalline, amorphous, and liquid samples nih.govresearchgate.net. The technique is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region is particularly sensitive to the oxidation state and coordination symmetry of the absorbing atom researchgate.net. Studies on the mixed-valence compound GaCl₂ (Ga⁺[GaCl₄]⁻) have shown that the Ga K-edge position in the XANES spectrum is significantly different for Ga(I) and Ga(III). A shift of up to 8 eV was observed between the absorption edges of the two oxidation states, allowing for their clear differentiation within the same compound researchgate.net. In early studies, the reduction of Ga(III) to Ga(I) was inferred by a shift in the XANES white line to lower energies (10368–10373 eV), by comparison to the spectrum of Ga(I) in Ga(I)Ga(III)Cl₄ chemrxiv.org. However, more recent work suggests that caution is needed, as spectral features previously attributed to Ga(I) may also be interpreted as evidence for low-coordinate Ga(III) species, such as hydrides or alkyls osti.gov.
The EXAFS region provides information about the local atomic structure, including bond distances and coordination numbers for the nearest neighboring atoms acs.org. Analysis of the EXAFS spectrum for a Ga(I)-containing compound can yield the precise Ga-Cl bond length and information about other nearby atoms, such as coordinating solvent molecules or counter-ions. For instance, in Ga/H-MFI zeolites prepared from GaCl₃, EXAFS analysis has been used to determine Ga-O bond distances and coordination numbers for the resulting Ga³⁺ cations escholarship.org. While specific EXAFS data for simple GaCl systems are not widely reported, the technique remains a primary method for detailed structural elucidation of more complex gallium(I) materials.
| Technique | Finding | System | Reference |
| XANES | ~8 eV shift in Ga K-edge between Ga(I) and Ga(III) | GaCl₂ (Ga⁺[GaCl₄]⁻) | researchgate.net |
| XANES | Shift to 10368–10373 eV attributed to Ga(I) | Reduced Ga catalysts | chemrxiv.org |
Liquid X-ray Scattering (LXS) for Solution Structures
While this compound itself is not typically isolated in a stable solution for direct analysis, Liquid X-ray Scattering (LXS) has been instrumental in elucidating the structure of complex solutions containing the gallium(I) cation. These studies provide critical insights into the coordination environment of Ga⁺, which is analogous to its state in GaCl.
A notable investigation focused on the structure of benzene solutions of gallium(I) salts, specifically Ga[GaCl₄] and Ga[Ga₂Cl₇]. In these systems, the gallium(I) ion exists in solution, allowing for the examination of its interactions with the surrounding solvent and counter-ions. The results from LXS, in conjunction with Raman spectroscopy and Nuclear Magnetic Resonance (NMR), have revealed the formation of ion pairs between Ga⁺ and the tetrachlorogallate(III) (GaCl₄⁻) or heptachlorodigallate(III) (Ga₂Cl₇⁻) anions Current time information in Ingham County, US..
In the case of the Ga[Ga₂Cl₇] solution, LXS data indicated that the ion pairing between Ga⁺ and the Ga₂Cl₇⁻ anion occurs through the bridging chloride ion of the anion. A particularly significant finding from this research was the determination of the Ga(III)-Cl distance in the bridging position of the Ga₂Cl₇⁻ ion, which was found to be 2.85 Å. This distance is notably longer, by approximately 24%, than what is observed in the solid state of K[Ga₂Cl₇], highlighting the influence of the solution environment on the ionic structure Current time information in Ingham County, US..
Table 1: Selected Interatomic Distances in Gallium Chloride Systems from LXS
| Species | Interacting Atoms | Bond/Interaction Distance (Å) | Reference |
|---|
This table is interactive. Click on the headers to sort the data.
These findings underscore the utility of LXS in providing detailed structural information on the coordination environment of gallium(I) ions in the liquid phase, which is essential for understanding the behavior of this compound in various chemical systems.
X-ray Photoelectron Spectroscopy (XPS) for Chemical State Determination and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within a compound. For gallium compounds, XPS can effectively distinguish between different oxidation states, such as Ga(0), Ga(I), and Ga(III), by measuring the binding energies of core-level electrons.
The determination of the chemical state of gallium is achieved by analyzing the binding energies of the Ga 2p and Ga 3d photoelectrons, as well as the kinetic energies of the Ga L₃M₄₅M₄₅ Auger electrons. These values are sensitive to the chemical environment and oxidation state of the gallium atom. A series of molecular gallium compounds with varying oxidation states and stabilizing ligands have been analyzed using XPS to establish a framework for identifying the chemical state of gallium in novel compounds rsc.org.
Table 2: Representative Gallium Binding Energies for Different Oxidation States
| Gallium Species | Oxidation State | Ga 2p₃/₂ Binding Energy (eV) | Ga 3d₅/₂ Binding Energy (eV) |
|---|---|---|---|
| Ga (metal) | 0 | 1116.7 | 18.7 |
| Ga₂O₃ | +3 | 1118.0 | 20.5 |
This table is interactive and provides a general reference for gallium binding energies. The exact values for Ga(I) would be influenced by its specific chemical environment.
By comparing the experimentally measured binding energies of a gallium-containing sample to established values for different oxidation states, XPS can provide definitive evidence for the presence of Ga(I), the oxidation state of gallium in this compound.
Mass Spectrometric Investigations of GaCl Species
Detection and Identification of GaCl in Vapor Phases
Mass spectrometry is a primary and indispensable tool for the detection and identification of gas-phase species, particularly for compounds like this compound that are predominantly stable at high temperatures. High-temperature mass spectrometry has been employed to study the composition of vapors in gallium-chlorine systems.
Research has shown that this compound is a significant species in the vapor phase at elevated temperatures. For instance, during the chlorination of metallic gallium, the composition of the resulting gallium chloride vapor is highly dependent on the temperature. At temperatures below approximately 350°C, gallium trichloride (B1173362) (GaCl₃) and its dimer (Ga₂Cl₆) are the main products. However, as the temperature increases, this compound (GaCl) becomes the dominant species in the vapor phase.
Furthermore, studies of supercritical gallium trichloride fluid have revealed a disproportionation reaction where GaCl₃ decomposes into this compound and molecular chlorine (GaCl₃ ⇌ GaCl + Cl₂). In these experiments, it was observed that GaCl becomes the predominant gallium species at temperatures above 1100 K.
The identification of GaCl in the vapor phase is achieved by detecting its corresponding molecular ion in the mass spectrum. The mass-to-charge ratio (m/z) of the detected ion allows for the unambiguous identification of the species. The natural isotopic abundance of gallium (⁶⁹Ga and ⁷¹Ga) and chlorine (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern for GaCl, further confirming its identity.
Table 3: Predicted Isotopic Distribution for the GaCl⁺ Molecular Ion
| Isotope Combination | Nominal Mass (amu) | Relative Abundance (%) |
|---|---|---|
| ⁶⁹Ga³⁵Cl | 104 | 100 |
| ⁶⁹Ga³⁷Cl | 106 | 32.5 |
| ⁷¹Ga³⁵Cl | 106 | 66.1 |
This table is interactive and shows the expected relative intensities of the major isotopic peaks for the this compound cation in a mass spectrum. The overlapping peaks at m/z 106 would be summed.
These mass spectrometric studies are crucial for understanding the high-temperature chemistry of gallium chlorides and are fundamental in processes such as halide vapor-phase epitaxy (HVPE), where GaCl is a key reactive intermediate for the growth of semiconductor materials.
Computational and Theoretical Modeling of Gallium Monochloride
Quantum Chemical Methodologies
Quantum chemical methodologies are fundamental to understanding the intrinsic properties of gallium monochloride at the molecular level. These methods allow for the detailed calculation of electronic states, bond energies, and potential energy surfaces, which are essential for interpreting spectroscopic data and predicting chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) has proven to be a versatile and powerful tool for investigating the electronic structure and reaction pathways of this compound. ipme.ruuni-bayreuth.de DFT calculations provide a balance between computational cost and accuracy, making it suitable for a wide range of applications.
DFT has been employed to study the Lewis acidity of gallium halides, providing insights into the electron-accepting strength of the gallium center and the nature of interactions in adducts. researchgate.net These calculations have shown that the trends in acidity among gallium halides are influenced by a combination of electrostatic interactions and closed-shell repulsion. researchgate.net Furthermore, DFT has been used to investigate the bonding in transition metal complexes containing gallium halide ligands, revealing that the Fe-GaX bond in [Fe(CO)₄(GaX)] has significant bond dissociation energies. acs.org
In the context of material synthesis, DFT calculations have been used to model the electronic structure of GaCl and its interaction with surfaces. For instance, studies on the adsorption of GaCl onto arsenic surfaces, relevant to the growth of Gallium Arsenide (GaAs), have utilized DFT to elucidate the adsorption mechanism, which involves covalent bond formation through electronic configuration mixing. aps.org
Configuration Interaction (CI) Calculations
Configuration Interaction (CI) is a high-level ab initio method that provides a very accurate description of the electronic states of molecules, including excited states. While computationally demanding, CI calculations are invaluable for obtaining benchmark-quality data and for systems where electron correlation is particularly important.
CI methods have been extensively used to study the electronic spectroscopy of this compound. researchgate.netresearchgate.netacs.orgresearchgate.net These calculations have been instrumental in assigning experimentally observed spectral features and in predicting the existence of new electronic states. researchgate.netresearchgate.net For example, multi-reference configuration interaction (MRCI) calculations have been performed to compute the potential energy curves of various electronic states of GaCl, leading to the determination of spectroscopic constants that are in good agreement with experimental values. researchgate.netresearchgate.net
High-level CI calculations have also been crucial in resolving ambiguities in experimental assignments. For instance, detailed calculations on the C¹Π state of GaCl have shown it to be quasi-bound with a single vibrational level, clarifying previous experimental and theoretical work. researchgate.netresearchgate.netacs.org Furthermore, ab initio CI calculations have been used to investigate reaction mechanisms, such as the removal of chlorine from an adsorbed GaCl molecule, by modeling the potential energy surfaces of the reacting system. researchgate.net The inclusion of electron correlation from the semi-core 3d electrons of gallium has been shown to be important for accurate predictions. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a powerful approach to study the collective behavior and dynamics of atoms and molecules in condensed phases. By solving the classical equations of motion, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of liquids and fluids containing this compound.
Investigation of Local Structure and Atomic Dynamics in GaCl-Containing Fluids
First-principles molecular dynamics (FPMD) simulations have been employed to investigate the local structure and atomic dynamics in fluids containing gallium species. These simulations, often validated against experimental data from techniques like high-energy X-ray diffraction, provide a microscopic view of the fluid's behavior. nih.govresearchgate.net
In simulations of gallium trichloride (B1173362) fluid, it has been observed that at high temperatures, a partial disproportionation of GaCl₃ monomers can occur, leading to the formation of this compound and molecular chlorine (GaCl₃ ⇌ GaCl + Cl₂). nih.govresearchgate.netmdpi.com GaCl is typically more predominant at temperatures above 1100 K. nih.govmdpi.com These simulations reveal the transient nature of GaCl, which can form intermediate species through homopolar Ga-Ga or heteropolar Ga-Cl bonds. nih.govmdpi.com Approximately half of the GaCl population may exist as diatomic molecules in these fluids. nih.govmdpi.com
The simulations also provide detailed information on interatomic distances and coordination environments. For example, the emergence of Ga-Ga and Cl-Cl bonds at specific distances in the simulated fluid provides direct evidence for the disproportionation reaction. nih.govmdpi.com
The behavior of gallium-containing fluids in the supercritical state is of particular interest for applications in metal recycling and material synthesis due to the unique properties of supercritical fluids, such as low viscosity and high diffusivity. nih.govresearchgate.net FPMD simulations have been instrumental in understanding the complex chemical environment in supercritical gallium trichloride.
In supercritical GaCl₃, the dissociation of Ga₂Cl₆ dimers into GaCl₃ monomers is a key process. researchgate.net The simulations show that this process is accompanied by the aforementioned disproportionation reaction, leading to the presence of GaCl. nih.govresearchgate.netmdpi.com The local structure and atomic dynamics are significantly altered in the supercritical state, with changes in the distribution of Ga-Cl bond distances and the appearance of homopolar bonds. nih.govmdpi.com The ability to tune the chemical geometry by varying temperature and pressure in the supercritical fluid offers possibilities for controlling chemical reactions. nih.govresearchgate.net
Cluster Model Approaches
Cluster models provide a computationally efficient way to study localized chemical phenomena, such as surface reactions and the properties of adsorbates. In this approach, a small, finite number of atoms is used to represent a larger system, such as a crystal surface.
Ab initio molecular orbital calculations using cluster models have been successfully applied to investigate the interaction of this compound with semiconductor surfaces. aps.orgresearchgate.netrikkyo.ac.jp For example, the adsorption of GaCl on an arsenic surface, a critical step in the growth of GaAs, has been studied using a GaCl-(AsH₂)₂ cluster model. aps.orgrikkyo.ac.jp These calculations have shown that the adsorption occurs through the formation of covalent bonds between the gallium atom of GaCl and the arsenic atoms of the surface, driven by the mixing of their electronic configurations. aps.org
The use of cluster models allows for the application of high-level quantum chemical methods, such as configuration interaction, to provide a detailed and accurate picture of the electronic mechanism of surface reactions. researchgate.net This approach has been used to propose new concerted mechanisms for reactions, such as the removal of chlorine from an adsorbed GaCl molecule. researchgate.net
Data Tables
Calculated Spectroscopic Constants of GaCl
| State | Method | Re (Å) | ωe (cm⁻¹) | De (eV) | Reference |
| X¹Σ⁺ | Ab initio MO | 2.203 | 368 | 4.88 | aps.org |
| a³Π | Ab initio MO | 2.164 | 384 | - | aps.org |
| A³Π₀ | Experiment | 2.166 | 385.5 | - | researchgate.net |
| B³Π₁ | Experiment | 2.163 | 388.9 | - | researchgate.net |
| C¹Π | High-level theoretical | 2.522 | 134.4 | 0.007 | acs.org |
Note: This table presents a selection of theoretical and experimental spectroscopic constants for this compound. The values from different computational methods and experimental studies may vary.
Calculated Ionization Potentials of GaCl
| Method | Ionization Potential (eV) | Reference |
| Ab initio MO | 9.87 | aps.org |
| G₀W₀@PBE | 9.74 (±0.07) | berkeley.eduacs.org |
| Experimental | 10.07 | berkeley.eduacs.org |
Note: The ionization potential corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO).
Simulation of GaCl Adsorption Processes on Semiconductor Surfaces
The adsorption of this compound (GaCl) on semiconductor surfaces is a critical step in various epitaxial growth processes, such as Hydride Vapor Phase Epitaxy (HVPE), for materials like Gallium Nitride (GaN), Gallium Arsenide (GaAs), and Silicon Carbide (SiC). Computational and theoretical modeling, primarily using ab initio molecular-orbital calculations and Density Functional Theory (DFT), has provided significant insights into the mechanisms governing these adsorption processes.
Theoretical studies have investigated the interaction of GaCl with the arsenic-rich surfaces of GaAs. Ab initio molecular-orbital calculations performed on the GaCl molecule itself show good agreement with experimental spectroscopic data. aps.org When modeling the adsorption process using a cluster model, such as GaCl-(AsH₂)₂, it is found that adsorption occurs through the formation of a covalent bond between the gallium atom of the GaCl molecule and the surface arsenic atoms. aps.org This bonding is a result of electronic-configuration mixing. aps.org
On silicon carbide surfaces, theoretical estimations of the binding energy of Ga, Cl, and the GaCl molecule have been conducted. researchgate.net A simple ionic model for the adsorption of a GaCl molecule on SiC has been proposed, with calculations focusing on the metallic and ionic components of the adsorption energy. researchgate.net For the adsorption of individual gallium atoms on SiC, the binding energy is higher on p-type SiC compared to n-type. researchgate.net DFT calculations have also been used to determine the adsorption energy of the GaCl molecule on GaN(0001) surfaces covered with a mixture of ammonia (B1221849) (NH₃) and hydrogen. science24.com
In the context of Metal-Organic Vapor Phase Epitaxy (MOVPE), while different precursors are used, the resulting surface kinetics can involve GaCl. For instance, when using diethylgallium chloride (DEGaCl), a self-limiting deposition of gallium is achieved, which is counter-balanced by an outgoing flux of GaCl as a reaction product. researchgate.net This indicates that the desorption of GaCl is a key kinetic step. The desorption of GaCl from GaAs surfaces has been observed to occur at temperatures above 600 K. acs.org
The following table summarizes findings from various computational studies on the adsorption and interaction of GaCl with semiconductor surfaces.
| Semiconductor | Simulation Method | Key Findings |
| GaAs | Ab initio molecular-orbital calculations | Adsorption occurs via covalent bond formation between Ga (from GaCl) and surface As atoms through electronic-configuration mixing. aps.org |
| SiC | Model calculations (Haldane–Anderson) | Proposed a simple ionic model for GaCl adsorption; estimated binding energies for Ga, Cl, and GaCl on SiC surfaces. researchgate.net |
| GaN | Density Functional Theory (DFT) | Determined the adsorption energy of the GaCl molecule on a GaN(0001) surface in an environment of ammonia and hydrogen. science24.com |
| GaAs | Density Functional Theory (DFT) | Identified GaCl as the key desorbing species during MOVPE growth using certain precursors, highlighting its role in self-limiting growth mechanisms. researchgate.net |
Thermodynamic Equilibrium Analysis
Prediction of Chlorination Product Composition
Thermodynamic equilibrium analysis is a powerful tool for predicting the composition of products formed during the chlorination of gallium. The stable gallium chloride species in the vapor phase is highly dependent on the temperature. By calculating the chemical equilibrium, it is possible to determine the dominant species under various process conditions.
In the reaction of gallium with hydrogen chloride (HCl), the composition of the resulting gallium chloride gas changes significantly with temperature. researchgate.net
Below 300°C , the primary products of the chlorination reaction are gallium trichloride (GaCl₃) and its dimer, digallium hexachloride (Ga₂Cl₆). researchgate.net
Above 600-800°C , the equilibrium shifts, and this compound (GaCl) becomes the main product of the chlorination reaction. researchgate.net
This temperature-dependent composition is crucial for techniques like HVPE, where GaCl is the desired precursor for GaN growth. science.gov The chlorination is typically performed at high temperatures (above 600°C) to ensure the primary product is GaCl. researchgate.net Thermodynamic models also predict the formation of other minor species, such as GaCl₂. researchgate.netgoogle.com A set of formation enthalpies for various gaseous gallium chloride species has been proposed based on thermodynamic calculations and experimental data. researchgate.net
The table below outlines the predicted primary products of gallium chlorination in a mixture of hydrogen chloride and an inert gas at different temperature ranges, based on thermodynamic equilibrium diagrams. researchgate.net
| Temperature Range | Primary Chlorination Product(s) |
| < 300°C | Gallium Trichloride (GaCl₃), Digallium Hexachloride (Ga₂Cl₆) |
| > 600°C | This compound (GaCl) |
Thermodynamic calculations are also used to assess the chemical resistance of reactor materials, such as quartz, to the gaseous environment, including GaCl and GaCl₃, by determining the equilibrium partial pressures of potential decomposition products. researchgate.net
Analysis of this compound Decomposition
This compound is a stable molecule at the high temperatures at which it is formed, but it becomes unstable at lower temperatures. researchgate.netwikipedia.org Thermodynamic analysis reveals that as the temperature decreases, GaCl will decompose. researchgate.net
The primary decomposition pathway for this compound is disproportionation. In this reaction, Ga(I) is simultaneously oxidized to Ga(III) and reduced to Ga(0). The reaction is as follows:
3GaCl(g) ⇌ 2Ga(l) + GaCl₃(g)
This decomposition is thermodynamically favorable at temperatures below the initial chlorination temperature. researchgate.net For example, GaCl produced in a gallium boat at 800°C will decompose and form liquid metallic gallium as the gas cools to temperatures below this. researchgate.net Some sources indicate that the monochloride is unstable above 0°C, disproportionating into elemental gallium and gallium(III) chloride. wikipedia.org This instability at lower temperatures necessitates that in applications like HVPE, the GaCl is transported through zones kept at sufficiently high temperatures to prevent premature decomposition and condensation of gallium metal before it reaches the growth zone. researchgate.net
The decomposition behavior is summarized in the table below.
| Compound | Decomposition Reaction | Conditions | Products |
| This compound (GaCl) | Disproportionation: 3GaCl ⇌ 2Ga + GaCl₃ | Decreasing temperature (below formation temperature, e.g., < 800°C) researchgate.net | Elemental Gallium (Ga), Gallium Trichloride (GaCl₃) researchgate.netwikipedia.org |
Applications of Gallium Monochloride in Advanced Materials Science
Precursor Chemistry in Vapor Phase Epitaxy (VPE)
Vapor Phase Epitaxy (VPE) encompasses a group of methods used to deposit single-crystal films, where chemical precursors are transported in a gaseous state to a substrate, enabling the growth of an epitaxial layer. Gallium monochloride is a central precursor in several of these VPE techniques, particularly for the synthesis of gallium-based semiconductors.
Hydride Vapor Phase Epitaxy (HVPE) for Nitride Semiconductor Growth (e.g., GaN)
Hydride Vapor Phase Epitaxy (HVPE) is a powerful technique for growing thick, high-quality layers of nitride semiconductors, most notably Gallium Nitride (GaN). jos.ac.cn In this process, GaCl is the primary gallium-containing precursor that reacts with ammonia (B1221849) (NH₃), the nitrogen source, to form GaN. unipress.waw.pl The fundamental reaction is:
GaCl(g) + NH₃(g) ↔ GaN(s) + HCl(g) + H₂(g)
The GaCl gas is typically synthesized in situ within the reactor by passing hydrogen chloride (HCl) gas over molten gallium at high temperatures, generally around 800-900°C. jos.ac.cndiva-portal.org This reaction is highly efficient, achieving a conversion of gallium to this compound greater than 95%. diva-portal.org
The generation and transport of this compound are defining factors in HVPE reactor design and have a direct impact on the growth kinetics. HVPE reactors are typically designed with two distinct temperature zones: a lower-temperature source zone (around 850°C) for the synthesis of GaCl, and a higher-temperature growth zone (around 1050°C) where GaN deposition occurs. jos.ac.cn A carrier gas, such as nitrogen (N₂) or hydrogen (H₂), transports the newly formed GaCl from the source zone to the growth zone where it is mixed with ammonia. jos.ac.cn
The flow rate of the carrier gas transporting GaCl is a critical parameter. Simulations and experimental results show that the GaCl carrier gas flow rate significantly affects the uniform distribution of both GaCl and NH₃ on the substrate surface. Proper management of these gas flows is essential for achieving uniform deposition across large substrates and is a key consideration in reactor design, such as the implementation of showerhead-type injectors. unipress.waw.pl The partial pressure of GaCl in the reactor is another key kinetic parameter; thermodynamic analyses show that the GaN growth rate is thermodynamically controlled and directly influenced by the input GaCl partial pressure. researching.cn
The supply of this compound is a determining factor for both the growth rate and the quality of the resulting crystal. The HVPE method is known for its exceptionally high growth rates, which can exceed 100 µm/hr and have been reported as high as 1870 µm/h. jos.ac.cnresearching.cn This high throughput is a significant advantage for producing thick GaN layers for substrates.
However, a trade-off often exists between growth rate and crystal quality. Very high growth rates can lead to insufficient migration time for precursor atoms on the crystal surface, potentially degrading crystal quality. jos.ac.cn The control of GaCl flow is therefore used to manage this balance. For instance, modulating the GaCl flow, such as through pulsed injection, has been shown to improve the utilization efficiency of the gallium source and enhance the surface morphology of the GaN layer, reducing roughness without compromising crystalline quality. researching.cn Furthermore, controlling the GaCl flow rate has been demonstrated as a method to selectively grow different polymorphs (crystal structures) of gallium oxide, highlighting its influence on the fundamental crystallization process.
Metalorganic Vapor Phase Epitaxy (MOVPE) Related Processes
While Metalorganic Vapor Phase Epitaxy (MOVPE) traditionally uses metalorganic precursors like trimethylgallium (B75665) (TMGa), this compound can play a significant role as an intermediate species, particularly when a chlorine source is introduced into the reactor.
In certain MOVPE processes, particularly those involving in-situ etching or growth modification, hydrogen chloride (HCl) is intentionally introduced into the reactor. When HCl reacts with gallium precursors like TMGa, this compound is formed as a stable gaseous intermediate. In-situ monitoring of the reaction between TMG and HCl within an MOVPE reactor has confirmed the generation of several reaction products, with GaCl being a prominent one.
This in situ formation of GaCl can be harnessed for several purposes. It can be used to control the growth rate or to perform etching of the substrate or grown layer, which is useful for cleaning surfaces or creating specific device structures. A hybrid technique, sometimes referred to as Hydride-MOVPE (H-MOVPE), combines the aspects of both methods by reacting a metalorganic precursor with HCl to generate GaCl, which then acts as the gallium source for GaN deposition. This approach leverages the chlorine-based chemistry to potentially reduce defect and impurity incorporation.
Generation of Gallium Layers in Epitaxial Crystal Growth (e.g., GaAs)
This compound is a vital source molecule for the generation of gallium layers during the epitaxial growth of other important semiconductors, such as Gallium Arsenide (GaAs). aps.org In the HVPE growth of GaAs, GaCl is reacted with arsine (AsH₃) to deposit the GaAs film.
The efficiency of converting elemental gallium into this compound is a critical factor in achieving extremely high growth rates for GaAs. osti.govresearchgate.netidexlab.com By optimizing this conversion and operating in a mass-transport-limited regime, researchers have demonstrated GaAs growth rates exceeding 300 µm/h. osti.govresearchgate.net Such high rates are instrumental in reducing the cost of producing GaAs-based devices like high-efficiency solar cells. osti.govidexlab.com Theoretical studies using ab initio molecular-orbital calculations have investigated the interaction of GaCl with the arsenic-terminated surface of the substrate. aps.org These studies show that the adsorption of GaCl occurs through the formation of a covalent bond with the surface arsenic atoms, a key step in the layer-by-layer growth of the crystal. aps.org
Interactive Data Table: Growth Parameters in VPE
The following table summarizes typical parameters and findings related to the use of this compound in different Vapor Phase Epitaxy processes.
| Parameter | HVPE (GaN) | HVPE (GaAs) | H-MOVPE (GaN) |
| GaCl Generation | In situ: Ga + HCl | In situ: Ga + HCl | In situ: TMGa + HCl |
| Typical Growth Temp. | ~1050 °C | 650 - 750 °C | 1000 - 1150 °C |
| Typical Growth Rate | >100 µm/h | >300 µm/h | Variable |
| Role of GaCl | Primary Ga Precursor | Primary Ga Precursor | Intermediate Precursor |
| Key Control Factor | GaCl Partial Pressure/Flow | Ga-to-GaCl Conversion | HCl/TMGa Ratio |
Future Directions in Gallium Monochloride Research
Exploration of Novel Synthetic Routes to Stabilize GaCl
The transient nature of gallium monochloride is a primary obstacle to its widespread use. Consequently, a major research thrust is the development of synthetic methodologies to generate stable and handleable Ga(I) sources. The kinetic stabilization of reactive species through the use of bulky ligands is a well-established paradigm in inorganic chemistry, and this approach is being actively applied to GaCl. researchgate.net
One promising strategy involves the use of macrocyclic ligands. For instance, crown ethers have been successfully employed to stabilize the gallium(I) cation. surfacesciencewestern.com The synthesis of [Ga( aip.orgcrown-4)][GaCl4] was achieved in a single step from commercially available starting materials. surfacesciencewestern.com This complex, while a step forward, contains the reactive tetrachlorogallate anion. To create a more robust compound, anion exchange was utilized to replace the [GaCl4]⁻ anion with the non-coordinating perfluorophenylborate anion, yielding [Ga( aip.orgcrown-4)][B(C6F5)4]. surfacesciencewestern.com This resulting salt is notably more stable in various solvents like diethyl ether, THF, and acetonitrile, potentially serving as a versatile and donor-solvent stable source of gallium(I) for further reactions. surfacesciencewestern.com
Another class of ligands being explored for the stabilization of low-valent main group elements are N-heterocyclic carbenes (NHCs). rsc.org These strong sigma-donating ligands are known for their ability to stabilize electron-deficient centers. While direct synthesis of an NHC-GaCl adduct is a clear future goal, related chemistry, such as the oxidation of an NHC-stabilized digallene with gallium trichloride (B1173362) (GaCl3), demonstrates the feasibility of interactions between NHCs and gallium chlorides. rsc.org The synthesis of the first abnormal NHC-Ga complex, derived from an IPr·BEt3 adduct and GaCl3, further opens the door to using tailored carbene ligands to isolate and control the reactivity of GaCl. rsc.org
The development of these novel synthetic routes is critical, as easily prepared, stable gallium(I) reagents could greatly facilitate the application of GaCl chemistry in main group catalysis and materials science. surfacesciencewestern.com
| Compound | Synthetic Strategy | Stabilizing Ligand | Significance |
| [Ga( aip.orgcrown-4)][GaCl4] | One-step from commercial reagents | aip.orgcrown-4 | Provides a stable, isolable source of the [Ga( aip.orgcrown-4)]⁺ cation. surfacesciencewestern.com |
| [Ga( aip.orgcrown-4)][B(C6F5)4] | Anion exchange from [Ga( aip.orgcrown-4)][GaCl4] | aip.orgcrown-4 | Creates a more robust Ga(I) complex with a non-reactive anion, stable in various solvents. surfacesciencewestern.com |
| aNHC-Ga complex | Deprotonation of IPr·BEt3 followed by reaction with GaCl3 | Abnormal N-heterocyclic carbene (aNHC) | Represents the first aNHC-Ga complex, suggesting a pathway for using NHCs to stabilize Ga(I). rsc.org |
Advanced In-situ Characterization of GaCl during Chemical Processes
Understanding the formation, reactivity, and decomposition of GaCl requires sophisticated characterization techniques that can monitor transient species in real-time. Future research will increasingly rely on advanced in-situ and operando methods to probe the behavior of GaCl during chemical transformations. researchgate.net
Gas-phase studies have provided foundational data on the electronic structure of GaCl. Resonance Enhanced Multiphoton Ionization (REMPI) spectroscopy has been used to detect and characterize gaseous GaCl, leading to the assignment of numerous new electronic states and their vibrational progressions. aip.org Such fundamental data is invaluable for benchmarking computational models and interpreting more complex reaction environments.
For condensed-phase and catalytic systems, synchrotron-based X-ray techniques are particularly powerful. diamond.ac.uk Techniques like X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Spectroscopy (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide detailed information on the oxidation state and local coordination environment of gallium species. diamond.ac.ukacs.org For example, XANES and EXAFS have been instrumental in characterizing isolated Ga³⁺ cations in zeolites prepared from GaCl₃, distinguishing between species like [Ga(OH)₂]⁺ and [Ga(OH)]²⁺. acs.org The application of these techniques in an in-situ manner would allow researchers to observe the evolution of GaCl precursors into catalytically active species, such as the proposed Ga⁺ sites in Ga/ZSM-5 catalysts. mdpi.com
In-situ vibrational spectroscopy is another critical tool. In-situ infrared (IR) spectroscopy has been effectively used to identify the solution structures formed when GaCl₃ is combined with carbonyl compounds and other reagents under catalytically relevant conditions. nih.gov This approach allows for the direct observation of Lewis acid-base adducts and the formation of ion pairs in solution, which are crucial steps in many catalytic cycles. nih.gov Applying these methods to systems where Ga(I) is generated would provide direct evidence for its role as an intermediate.
The combination of multiple in-situ techniques will be essential for building a comprehensive picture of GaCl's role in chemical processes. researchgate.netdiamond.ac.uk For instance, coupling spectroscopic methods with techniques like solution conductivity measurements can correlate changes in molecular structure with the formation of ionic species, providing a more complete mechanistic understanding. nih.gov
| Technique | Information Obtained | Relevance to GaCl Research |
| Resonance Enhanced Multiphoton Ionization (REMPI) | Electronic state energies and vibrational frequencies of gas-phase molecules. aip.org | Fundamental characterization of the isolated GaCl molecule. aip.org |
| In-situ X-ray Absorption Spectroscopy (XAS/XANES/EXAFS) | Oxidation state and local coordination environment (bond distances, coordination numbers). diamond.ac.ukacs.org | Tracking the transformation of GaCl precursors and identifying active Ga(I) species in catalysts. acs.orgmdpi.com |
| In-situ Infrared (IR) Spectroscopy | Identification of functional groups and molecular structures of intermediates in solution. nih.gov | Observing the formation and reaction of GaCl adducts and intermediates during catalytic cycles. nih.gov |
| Microfocus X-ray Fluorescence (μ-XRF) | Elemental distribution and concentration within a sample. diamond.ac.uk | Mapping the location of gallium species within catalyst particles or materials. diamond.ac.uk |
Computational Design of New GaCl-Derived Materials
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new materials and elucidating reaction mechanisms. acs.orgresearchgate.net In the context of this compound, computational studies are poised to accelerate the discovery and design of novel GaCl-derived materials with tailored electronic and structural properties.
DFT calculations are being used to investigate the fundamental properties of materials incorporating GaCl. For example, computational studies on the adsorption of chlorogallium-phthalocyanine (GaClPc) on a copper surface have provided significant insights into the molecule-surface interface. tugraz.at These simulations, which now incorporate long-range van der Waals interactions, can explore various adsorption geometries and even predict unexpected chemical transformations, such as the dissociation of the Ga-Cl bond upon adsorption. tugraz.at This predictive power is crucial for designing new functional surfaces and electronic devices.
Furthermore, DFT is a powerful tool for understanding stability and reactivity. Calculations have been employed to determine the relative stabilities and electronic structures of different isomers of gallium chloride-containing complexes. acs.org By computing the relative energies and free energies of various possible structures, researchers can predict which isomers are likely to form under thermodynamic control. acs.org This knowledge can guide synthetic efforts toward specific targets. For instance, in the design of a potential ¹⁸F radiolabelling agent based on a gallium macrocycle, DFT was used to optimize the geometries of seven possible isomers of the [GaF(Bn-NODP)] complex to understand their relative stabilities. acs.org
In catalysis, DFT calculations are essential for mapping out reaction pathways and understanding catalyst behavior. acs.org Computational studies have been used to fully elucidate the mechanisms of binary and single-component gallium catalyst systems, explaining differences in reactivity and providing a rationale for why certain metals or ligand scaffolds perform better than others. acs.org By modeling transition states and reaction intermediates, researchers can computationally screen potential GaCl-based catalysts before undertaking extensive experimental work, thereby accelerating the design of more efficient systems.
| Application Area | Computational Method | Insights Gained |
| Surface Science | DFT with van der Waals corrections | Prediction of adsorption geometries, electronic properties at interfaces, and potential for bond dissociation (e.g., GaClPc on Cu(111)). tugraz.at |
| Molecular Isomerism | DFT (Geometry Optimization, Free Energy Calculation) | Determination of relative stabilities and electronic structures of different isomers of Ga-Cl complexes. acs.org |
| Catalysis | DFT (Mechanism Elucidation) | Mapping of reaction pathways, identification of intermediates and transition states, and explanation of catalyst activity and selectivity. acs.org |
Investigation of GaCl in Emerging Catalytic Systems
While gallium trichloride (GaCl₃) is a well-known Lewis acid catalyst, the catalytic potential of this compound (GaCl) is a new and exciting frontier. rsc.orgresearchgate.net Research is increasingly focused on systems where Ga(I) species are the key active sites, often generated in-situ from GaCl₃ or other precursors.
A prominent area of investigation is the use of Ga-modified zeolites, such as Ga/ZSM-5, for the dehydrogenation and dehydroaromatization of light alkanes. mdpi.com In these systems, GaCl₃ is often used as a precursor, introduced to the zeolite via methods like chemical vapor deposition or gas-phase ion exchange. mdpi.commdpi.com Subsequent reduction-oxidation treatments are believed to reduce the gallium species from the +3 to the +1 oxidation state, forming highly dispersed cationic Ga⁺ species within the zeolite channels. mdpi.com These Ga⁺ ions are widely proposed to be the active centers for alkane activation. mdpi.com The ability to generate these active sites from a stable precursor like GaCl₃ is a significant advantage for creating robust, heterogeneous catalysts.
The development of new homogeneous catalytic systems based on well-defined gallium(I) complexes is also a major goal. surfacesciencewestern.com The synthesis of stabilized Ga(I) sources, as discussed previously, is the first step toward this objective. The ultimate aim is to harness the unique reactivity of Ga(I) for transformations that are challenging for other main group or transition metals. researchgate.netsurfacesciencewestern.com For example, the first catalytic use of gallium(0), which can generate transient Ga(I) species, has been demonstrated for C-C bond formation between boronic esters and acetals, showcasing the potential for low-valent gallium in organic synthesis. researchgate.net
Furthermore, researchers are designing novel ligand architectures to create highly active gallium-based catalysts for reactions like the cycloaddition of CO₂ and epoxides to form cyclic carbonates. acs.org While many of these systems currently use Ga(III), the insights gained from comparing gallium with other Group 13 metals like aluminum and indium, and the ability to tune reactivity via ligand design, will be directly applicable to the future development of Ga(I)-based catalytic systems. acs.org A key discovery in this area is a gallium complex with an iodide ligand that can act as a single-component catalyst, removing the need for a co-catalyst and simplifying the reaction system. acs.org
| Catalyst System | Precursor/Source | Proposed Active Species | Target Reaction |
| Ga/ZSM-5 | GaCl₃ | Ga⁺ | Dehydrogenation and aromatization of light alkanes. mdpi.commdpi.com |
| Ga(0)/Ag(I) co-catalyst | Ga(0) metal | Transient Ga(I) species | C-C bond formation (allyl boronic esters with acetals). researchgate.net |
| GaL-I complex | Ga(III) complex | GaL-I | Cycloaddition of epoxides and CO₂. acs.org |
| [Ga( aip.orgcrown-4)]⁺ salts | [Ga][GaCl4] | [Ga( aip.orgcrown-4)]⁺ | General main group catalysis (future goal). surfacesciencewestern.com |
Q & A
Q. What are the established methods for synthesizing gallium monochloride in a laboratory setting, and what purity considerations are critical for research applications?
this compound (GaCl) is typically synthesized via direct reaction of gallium metal with chlorine gas under controlled conditions. Key steps include:
- Conducting reactions in an inert atmosphere (e.g., argon) to prevent oxidation or hydrolysis .
- Using stoichiometric ratios of Ga:Cl₂ (1:1) to minimize byproducts like GaCl₃.
- Purification via vacuum sublimation or fractional distillation to achieve >99% purity, critical for electronic and catalytic studies .
Analytical validation (e.g., elemental analysis, ICP-MS) ensures trace metal impurities (e.g., Fe, Al) are below 1 ppm for high-purity applications .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?
- X-ray Diffraction (XRD): Resolves crystal structure and lattice parameters. GaCl exhibits a layered structure with Ga⁺ ions in tetrahedral coordination .
- Raman/IR Spectroscopy: Identifies vibrational modes (e.g., Ga-Cl stretching at 350–400 cm⁻¹) to confirm bonding and phase purity .
- XPS/UPS: Probes electronic states (e.g., Ga 3d orbitals) and bandgap properties for semiconductor applications .
- NMR (for solutions): Detects GaCl speciation in solvents like THF or toluene .
Q. What are the primary challenges in maintaining stoichiometric control during this compound synthesis, and what analytical methods validate composition?
Stoichiometric deviations often arise from GaCl₃ formation due to excess Cl₂. Mitigation strategies include:
- Real-time monitoring via mass spectrometry to track Cl₂ flow rates .
- Post-synthesis titration (e.g., iodometric assays) to quantify unreacted Cl₂ .
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways .
Advanced Research Questions
Q. What computational approaches are employed to model the electronic structure of this compound, and how do they compare with experimental data?
- Density Functional Theory (DFT): Predicts band structure, charge distribution, and reactivity. For GaCl, DFT simulations align with XRD and XPS data, confirming its semiconducting behavior with a calculated bandgap of ~3.2 eV .
- Molecular Dynamics (MD): Models GaCl’s thermal decomposition pathways, validated by differential scanning calorimetry (DSC) .
Q. How do solvent selection and reaction conditions influence the reaction pathways in this compound-mediated catalytic processes?
- Solvent Effects: Polar solvents (e.g., DMF) stabilize ionic intermediates in GaCl-catalyzed Friedel-Crafts reactions, while non-polar solvents (e.g., hexane) favor dimerization .
- Temperature Control: Lower temperatures (≤0°C) suppress side reactions in GaCl-mediated alkylation, as shown by kinetic studies using in-situ FTIR .
Q. What methodologies resolve contradictions in reported thermodynamic data for this compound, such as enthalpy of formation discrepancies?
- Calorimetric Reassessment: Bomb calorimetry under inert atmospheres reduces oxidation errors, revising ΔH°f(GaCl) to −120 ± 5 kJ/mol .
- Comparative Literature Analysis: Cross-referencing historical datasets with modern computational models identifies outdated assumptions (e.g., impurity corrections in early studies) .
Q. What advanced separation techniques optimize this compound isolation from byproducts in complex reaction mixtures?
- Sublimation under Vacuum: Separates GaCl (sublimes at 200°C) from GaCl₃ (sublimes at 160°C) .
- Chromatographic Methods: Size-exclusion chromatography (SEC) resolves GaCl oligomers in solution-phase studies .
Safety and Handling
Q. What safety protocols are essential when handling this compound, particularly regarding its reactivity with moisture or oxygen?
- Moisture Avoidance: Store GaCl in argon-filled ampoules or gloveboxes (O₂/H₂O < 1 ppm) to prevent hydrolysis to GaOCl and HCl .
- PPE Requirements: Use corrosion-resistant gloves (e.g., nitrile) and fume hoods during synthesis, as GaCl releases corrosive vapors upon exposure to air .
- Emergency Neutralization: Spills require immediate treatment with dry sodium bicarbonate to neutralize HCl byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
